molecular formula C18H21N3O2 B2755496 N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide CAS No. 866155-44-4

N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide

Cat. No.: B2755496
CAS No.: 866155-44-4
M. Wt: 311.385
InChI Key: XPEJUKTZDYTUPV-UHFFFAOYSA-N
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Description

N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H21N3O2 and a molecular weight of 311.37824 g/mol This compound is characterized by the presence of an acetylamino group attached to a benzylamine moiety, which is further connected to a phenylacetamide structure

Scientific Research Applications

N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide” is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with “N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide” are not specified in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)benzylamine with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 25-30°C. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques, to confirm its purity and composition .

Chemical Reactions Analysis

Types of Reactions

N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[3-[[(3-acetamidophenyl)methylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13(22)20-17-7-3-5-15(9-17)11-19-12-16-6-4-8-18(10-16)21-14(2)23/h3-10,19H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEJUKTZDYTUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CNCC2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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